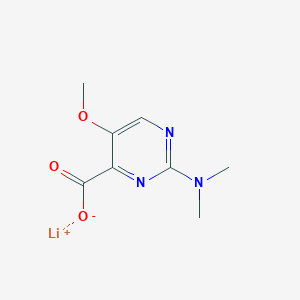

Lithium;2-(dimethylamino)-5-methoxypyrimidine-4-carboxylate

Description

Lithium;2-(dimethylamino)-5-methoxypyrimidine-4-carboxylate is a compound that combines lithium with a pyrimidine derivative. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of lithium and the pyrimidine ring structure contribute to its unique chemical properties and reactivity.

Properties

IUPAC Name |

lithium;2-(dimethylamino)-5-methoxypyrimidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O3.Li/c1-11(2)8-9-4-5(14-3)6(10-8)7(12)13;/h4H,1-3H3,(H,12,13);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRTUMVUTOSIHBS-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CN(C)C1=NC=C(C(=N1)C(=O)[O-])OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10LiN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium;2-(dimethylamino)-5-methoxypyrimidine-4-carboxylate typically involves the reaction of 2-(dimethylamino)-5-methoxypyrimidine-4-carboxylic acid with a lithium-containing reagent. One common method is to use lithium hydroxide or lithium carbonate in an appropriate solvent, such as water or an alcohol, under controlled temperature and pH conditions. The reaction is usually carried out under reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of Lithium;2-(dimethylamino)-5-methoxypyrimidine-4-carboxylate may involve large-scale batch or continuous processes. The choice of reagents and solvents, as well as the optimization of reaction conditions, are crucial to achieving high yields and purity. Advanced techniques such as crystallization and chromatography may be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Lithium;2-(dimethylamino)-5-methoxypyrimidine-4-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino or methoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of substituted pyrimidine derivatives.

Scientific Research Applications

Lithium;2-(dimethylamino)-5-methoxypyrimidine-4-carboxylate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex pyrimidine derivatives.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

Industry: The compound is used in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Lithium;2-(dimethylamino)-5-methoxypyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The lithium ion can modulate various cellular processes, including neurotransmitter release and signal transduction. The pyrimidine moiety may interact with enzymes and receptors, influencing biochemical pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

Lithium;2-(dimethylamino)-5-methoxypyrimidine-4-carboxylate: can be compared with other lithium-containing pyrimidine derivatives, such as lithium;2-(dimethylamino)-5-methylpyrimidine-4-carboxylate and lithium;2-(dimethylamino)-5-ethoxypyrimidine-4-carboxylate.

Uniqueness

The unique combination of lithium and the specific pyrimidine structure in Lithium;2-(dimethylamino)-5-methoxypyrimidine-4-carboxylate imparts distinct chemical and biological properties

Biological Activity

Lithium;2-(dimethylamino)-5-methoxypyrimidine-4-carboxylate (Li-DMMP) is a heterocyclic compound that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Li-DMMP is characterized by a lithium ion coordinated to a carboxylate group of a pyrimidine derivative, which enhances its solubility and reactivity in biological systems. Its molecular formula is CHNOLi. The presence of the dimethylamino and methoxy groups on the pyrimidine ring contributes to its unique chemical properties and biological interactions.

The mechanism of action of Li-DMMP involves several pathways:

- Neurotransmitter Modulation : The lithium ion can influence neurotransmitter release and signaling pathways, which may have implications for neurological disorders.

- Enzyme Interaction : The pyrimidine moiety may interact with various enzymes and receptors, potentially leading to alterations in biochemical pathways.

- Antimicrobial Activity : Research indicates that Li-DMMP exhibits antimicrobial properties, likely due to its ability to disrupt bacterial cell membranes or inhibit key metabolic processes.

Antimicrobial Properties

Li-DMMP has shown promising antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria. For example:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 30 µg/mL |

| Enterococcus faecalis | 40 µg/mL |

These findings suggest that Li-DMMP could be a candidate for developing new antimicrobial agents, especially in light of increasing antibiotic resistance.

Anticancer Activity

Research has also explored the anticancer potential of Li-DMMP. In vitro studies have indicated that the compound can inhibit the proliferation of various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical carcinoma) | 25 µM |

| A549 (lung carcinoma) | 30 µM |

| MCF-7 (breast carcinoma) | 28 µM |

These results highlight the compound's potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy in vivo.

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of Li-DMMP against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated significant inhibition at low concentrations, suggesting its potential use as an alternative treatment option for resistant infections .

- Anticancer Research : In another study, Li-DMMP was tested against a panel of cancer cell lines. Results showed that it induced apoptosis in HeLa cells through the activation of caspase pathways, indicating a mechanism that could be exploited for therapeutic purposes .

Conclusion and Future Directions

Lithium;2-(dimethylamino)-5-methoxypyrimidine-4-carboxylate exhibits significant biological activity with potential applications in antimicrobial and anticancer therapies. Its ability to modulate key biological processes makes it a compound of interest for further research. Future studies should focus on elucidating detailed mechanisms of action, optimizing synthesis methods for enhanced yield and purity, and conducting comprehensive in vivo studies to assess therapeutic efficacy and safety.

Continued exploration into the structure-activity relationship (SAR) will also be essential in developing derivatives with improved potency and selectivity for specific biological targets.

Q & A

What are the optimal synthetic routes for Lithium 2-(dimethylamino)-5-methoxypyrimidine-4-carboxylate?

Level: Basic

Methodological Answer:

The synthesis of this compound involves multi-step reactions starting with pyrimidine precursors. A typical approach includes:

- Step 1: Functionalization of pyrimidine rings via nucleophilic substitution or coupling reactions. For example, introducing dimethylamino groups may require alkylation with dimethylamine derivatives under reflux conditions (e.g., ethanol/TEA mixtures) .

- Step 2: Methoxylation at the 5-position using methoxide ions or methoxy-containing reagents.

- Step 3: Carboxylation at the 4-position via ester hydrolysis (e.g., using LiOH in aqueous THF) to form the lithium salt.

- Purification: Column chromatography or recrystallization is critical to achieve >95% purity. High-performance liquid chromatography (HPLC) with UV detection can validate purity .

How can spectroscopic techniques characterize the structural and electronic properties of this compound?

Level: Basic

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm substituent positions (e.g., methoxy, dimethylamino groups) and aromatic proton environments. For example, methoxy protons typically resonate at δ 3.8–4.0 ppm in H NMR .

- Mass Spectrometry (HRMS): High-resolution mass spectrometry validates molecular weight and fragmentation patterns, distinguishing between isomeric structures .

- Infrared (IR) Spectroscopy: Identify functional groups like carboxylate (stretching at ~1600 cm) and amine groups (N–H stretches at ~3300 cm) .

How can density functional theory (DFT) model the electronic structure and lithium-ion interactions?

Level: Advanced

Methodological Answer:

- Software: Use Vienna Ab Initio Simulation Package (VASP) with projector augmented-wave (PAW) pseudopotentials for accurate electron-core interactions .

- Functionals: Apply generalized gradient approximation (GGA) functionals (e.g., PW91) to account for electron exchange-correlation effects, particularly for lithium-ion charge distribution .

- Convergence Criteria: Set plane-wave cutoff energy ≥400 eV and k-point grids ≥4×4×1 for metallic systems. Iterative diagonalization (e.g., Pulay’s DIIS method) ensures efficient convergence .

- Output Analysis: Calculate electron localization function (ELF) to map lithium-ion migration pathways in electrode applications .

What experimental strategies assess electrochemical performance in lithium-ion batteries?

Level: Advanced

Methodological Answer:

- Electrode Fabrication: Mix the compound with conductive carbon (e.g., Super P) and polyvinylidene fluoride (PVDF) binder (80:10:10 wt%) .

- Cyclic Voltammetry (CV): Scan at 0.1–1.0 mV/s to identify redox peaks (e.g., Li intercalation at ~3.5 V vs. Li/Li) .

- Galvanostatic Cycling: Test capacity retention over 100 cycles at C/2 rates. Compare with benchmark materials (e.g., LiCoO) to evaluate rate capability .

- Impedance Spectroscopy: Analyze interfacial resistance using Nyquist plots to optimize electrolyte compatibility .

How can researchers resolve contradictions in synthetic yield data across studies?

Level: Advanced

Methodological Answer:

- Parameter Optimization: Systematically vary reaction conditions (temperature, solvent, catalyst). For example, yields for pyrimidine derivatives improve with DMF as a solvent at 80°C .

- Statistical Design: Apply response surface methodology (RSM) to identify critical factors (e.g., molar ratios, reflux time) .

- Reproducibility Checks: Validate protocols using independent replicates and cross-lab collaborations to rule out equipment bias .

How to design experiments linking this compound’s properties to lithium battery theory?

Level: Advanced

Methodological Answer:

- Theoretical Framework: Anchor research in Marcus-Hush theory for electron transfer kinetics or phase-field models for Li diffusion .

- Hypothesis Testing: Compare experimental Li diffusion coefficients () from galvanostatic intermittent titration (GITT) with DFT-predicted values .

- Multi-Scale Modeling: Combine DFT (atomistic) with finite-element analysis (macroscopic) to predict electrode performance under cycling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.